molecular formula C19H22ClNO B7515042 9-Methylspiro[2,4-dihydroacridine-3,1'-cyclohexane]-1-one;hydrochloride

9-Methylspiro[2,4-dihydroacridine-3,1'-cyclohexane]-1-one;hydrochloride

Cat. No. B7515042
M. Wt: 315.8 g/mol
InChI Key: MFYHWZKMQJDHNY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

9-Methylspiro[2,4-dihydroacridine-3,1'-cyclohexane]-1-one;hydrochloride, also known as DMAC, is a chemical compound that has gained significant attention in the scientific research community due to its potential therapeutic applications. DMAC is a spirocyclic compound that is synthesized through a multi-step process, and its mechanism of action involves the modulation of various biochemical and physiological processes.

Mechanism of Action

The mechanism of action of 9-Methylspiro[2,4-dihydroacridine-3,1'-cyclohexane]-1-one;hydrochloride involves the modulation of various biochemical and physiological processes. 9-Methylspiro[2,4-dihydroacridine-3,1'-cyclohexane]-1-one;hydrochloride has been shown to interact with voltage-gated ion channels, including sodium, calcium, and potassium channels, which are involved in the regulation of neuronal excitability and cardiac function. 9-Methylspiro[2,4-dihydroacridine-3,1'-cyclohexane]-1-one;hydrochloride has also been shown to inhibit the activity of acetylcholinesterase, an enzyme that is involved in the breakdown of the neurotransmitter acetylcholine. This inhibition leads to an increase in acetylcholine levels, which can potentially improve cognitive function.
Biochemical and Physiological Effects:
9-Methylspiro[2,4-dihydroacridine-3,1'-cyclohexane]-1-one;hydrochloride has been shown to have various biochemical and physiological effects, including neuroprotective, anti-arrhythmic, and anti-cancer effects. In neurology, 9-Methylspiro[2,4-dihydroacridine-3,1'-cyclohexane]-1-one;hydrochloride has been shown to protect neurons from oxidative stress and can potentially improve cognitive function. In cardiology, 9-Methylspiro[2,4-dihydroacridine-3,1'-cyclohexane]-1-one;hydrochloride has been shown to have anti-arrhythmic effects by modulating ion channel activity. In oncology, 9-Methylspiro[2,4-dihydroacridine-3,1'-cyclohexane]-1-one;hydrochloride has been shown to inhibit the growth of cancer cells by inducing apoptosis, inhibiting angiogenesis, and suppressing metastasis.

Advantages and Limitations for Lab Experiments

One of the main advantages of 9-Methylspiro[2,4-dihydroacridine-3,1'-cyclohexane]-1-one;hydrochloride for lab experiments is its ability to modulate various biochemical and physiological processes, making it a versatile tool for studying the effects of these processes on disease states. However, one limitation of 9-Methylspiro[2,4-dihydroacridine-3,1'-cyclohexane]-1-one;hydrochloride is its potential toxicity, which can limit its use in certain experiments.

Future Directions

There are several future directions for research on 9-Methylspiro[2,4-dihydroacridine-3,1'-cyclohexane]-1-one;hydrochloride, including the development of more efficient synthesis methods, the exploration of its potential therapeutic applications in other fields of medicine, and the investigation of its potential side effects and toxicity. Additionally, further research is needed to fully understand the mechanism of action of 9-Methylspiro[2,4-dihydroacridine-3,1'-cyclohexane]-1-one;hydrochloride and its effects on various biochemical and physiological processes.

Synthesis Methods

The synthesis of 9-Methylspiro[2,4-dihydroacridine-3,1'-cyclohexane]-1-one;hydrochloride involves a multi-step process that starts with the reaction of 1,2,3,4-tetrahydroacridin-9-ol with methyl iodide to form 1,2,3,4-tetrahydroacridin-9-yl methyl ether. This intermediate is then reacted with cyclohexanone in the presence of a Lewis acid catalyst to form 9-methylspiro[2,4-dihydroacridine-3,1'-cyclohexane]-1-one. The final step involves the reaction of this compound with hydrochloric acid to form the hydrochloride salt of 9-Methylspiro[2,4-dihydroacridine-3,1'-cyclohexane]-1-one;hydrochloride.

Scientific Research Applications

9-Methylspiro[2,4-dihydroacridine-3,1'-cyclohexane]-1-one;hydrochloride has been studied extensively for its potential therapeutic applications in various fields of medicine, including neurology, cardiology, and oncology. In neurology, 9-Methylspiro[2,4-dihydroacridine-3,1'-cyclohexane]-1-one;hydrochloride has been shown to have neuroprotective effects and can potentially be used to treat neurodegenerative diseases such as Alzheimer's and Parkinson's. In cardiology, 9-Methylspiro[2,4-dihydroacridine-3,1'-cyclohexane]-1-one;hydrochloride has been shown to have anti-arrhythmic effects and can potentially be used to treat cardiac arrhythmias. In oncology, 9-Methylspiro[2,4-dihydroacridine-3,1'-cyclohexane]-1-one;hydrochloride has been shown to have anti-cancer effects and can potentially be used as a chemotherapeutic agent.

properties

IUPAC Name

9-methylspiro[2,4-dihydroacridine-3,1'-cyclohexane]-1-one;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21NO.ClH/c1-13-14-7-3-4-8-15(14)20-16-11-19(9-5-2-6-10-19)12-17(21)18(13)16;/h3-4,7-8H,2,5-6,9-12H2,1H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MFYHWZKMQJDHNY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C(=NC3=CC=CC=C13)CC4(CCCCC4)CC2=O.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22ClNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

315.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

9-Methylspiro[2,4-dihydroacridine-3,1'-cyclohexane]-1-one;hydrochloride

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